1-Butoxybenzo[e]pyrene
Description
Structure
3D Structure
Properties
CAS No. |
89963-32-6 |
|---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
8-butoxybenzo[e]pyrene |
InChI |
InChI=1S/C24H20O/c1-2-3-15-25-21-14-13-17-12-11-16-7-6-10-19-18-8-4-5-9-20(18)24(21)23(17)22(16)19/h4-14H,2-3,15H2,1H3 |
InChI Key |
AUCHOJIFPAVKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C5)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butoxybenzo E Pyrene
Approaches to the Butoxy Moiety Incorporation
The introduction of the butoxy group onto the benzo[e]pyrene (B47544) skeleton is most logically achieved by the etherification of a 1-hydroxybenzo[e]pyrene precursor. The formation of the ethereal linkage can be accomplished through several well-established synthetic strategies.
Ethereal Linkage Formation Strategies
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of 1-butoxybenzo[e]pyrene synthesis, 1-hydroxybenzo[e]pyrene would first be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide would then be reacted with a butyl halide, such as 1-bromobutane, to yield the target ether via an SN2 reaction. wvu.eduorganicchemistrytutor.commasterorganicchemistry.comumass.edu
Mitsunobu Reaction: For substrates that may be sensitive to the basic conditions of the Williamson ether synthesis, the Mitsunobu reaction offers a milder alternative. nih.govresearchgate.netacs.orgmissouri.edunih.gov This reaction facilitates the etherification of an alcohol with a pronucleophile in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this approach, 1-hydroxybenzo[e]pyrene would be treated with butanol, PPh₃, and DEAD to form this compound. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol stereocenter, although this is not relevant for an aromatic hydroxyl group.
Buchwald-Hartwig Etherification: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl ethers. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orglibretexts.org This method would involve the coupling of 1-halobenzo[e]pyrene (e.g., 1-bromobenzo[e]pyrene) with butanol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This approach avoids the pre-formation of the alkoxide and can be tolerant of a wider range of functional groups.
| Method | Key Reagents | General Conditions | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (e.g., 1-bromobutane) | Anhydrous solvent (e.g., THF, DMF) | Well-established, cost-effective reagents | Requires strong base, potential for elimination side reactions with hindered substrates |
| Mitsunobu Reaction | Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD), Alcohol (Butanol) | Anhydrous solvent (e.g., THF, DCM), typically at or below room temperature | Mild reaction conditions, good for sensitive substrates | Stoichiometric amounts of reagents, formation of phosphine oxide byproduct can complicate purification |
| Buchwald-Hartwig Etherification | Palladium Catalyst, Phosphine Ligand, Base, Alcohol (Butanol) | Inert atmosphere, elevated temperatures | High functional group tolerance, avoids strong bases | Cost of catalyst and ligands, requires optimization of reaction conditions |
Precursor Functionalization and Coupling Reactions
The key to the aforementioned etherification strategies is the availability of a suitably functionalized benzo[e]pyrene precursor, namely 1-hydroxybenzo[e]pyrene or 1-halobenzo[e]pyrene. The synthesis of such precursors is a significant challenge due to the complexities of regioselective functionalization of polycyclic aromatic hydrocarbons.
Synthesis of the Benzo[e]pyrene Core and its Derivatives
The construction of the benzo[e]pyrene framework can be approached through either direct functionalization of the parent hydrocarbon or through multi-step total synthesis pathways.
Direct Functionalization of Benzo[e]pyrene
Direct functionalization of the commercially available benzo[e]pyrene is often hampered by a lack of regioselectivity. Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on pyrene (B120774), a related PAH, are known to occur preferentially at the 1, 3, 6, and 8 positions. nih.govbeilstein-journals.orgresearchgate.nettandfonline.comresearchgate.net By analogy, direct acylation of benzo[e]pyrene would likely yield a mixture of isomers, making the isolation of the desired 1-substituted product difficult.
A potential route to 1-hydroxybenzo[e]pyrene could be envisioned through a multi-step sequence starting with the Friedel-Crafts acylation of benzo[e]pyrene with acetyl chloride. The resulting mixture of acetylbenzo[e]pyrene isomers would require separation, followed by a Baeyer-Villiger oxidation of the 1-acetyl derivative to yield 1-acetoxybenzo[e]pyrene. Subsequent saponification would then afford the desired 1-hydroxybenzo[e]pyrene. google.com
Multi-step Total Synthesis Pathways
Building the benzo[e]pyrene skeleton from smaller, functionalized precursors allows for greater control over the position of substituents.
Haworth Synthesis: The Haworth synthesis is a classical approach to polycyclic aromatic hydrocarbons. wikipedia.orgpharmaguideline.comresearchgate.netyoutube.com A potential adaptation for a substituted benzo[e]pyrene could involve the Friedel-Crafts acylation of a substituted pyrene with succinic anhydride, followed by reduction, cyclization, and aromatization to build the additional benzene (B151609) ring. By starting with a pyrene derivative already functionalized at the appropriate position, this method could lead to a regioselective synthesis of a 1-substituted benzo[e]pyrene precursor.
Modern Cross-Coupling Strategies: More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the polycyclic framework. acs.orgmdpi.commdpi.comnih.gov For instance, the coupling of a suitably substituted naphthalene (B1677914) boronic acid with a functionalized bromo-biphenyl derivative could be a key step in assembling the benzo[e]pyrene core with a precursor to the hydroxyl group already in place at the desired position.
Diels-Alder Reactions: The Diels-Alder cycloaddition offers another powerful tool for the construction of fused ring systems. pharmacyfreak.comnih.govresearchgate.netnih.govyoutube.comyoutube.com A strategy could involve the [4+2] cycloaddition of a dienophile to a diene embedded within a complex polycyclic precursor, followed by aromatization to form the benzo[e]pyrene skeleton. The regioselectivity would be dictated by the substitution pattern of the starting diene and dienophile.
| Synthetic Approach | Key Reactions | Starting Materials (Examples) | Control of Regioselectivity |
|---|---|---|---|
| Direct Functionalization | Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, Saponification | Benzo[e]pyrene, Acetyl Chloride | Generally poor, requires separation of isomers |
| Haworth Synthesis | Friedel-Crafts Acylation, Reduction, Cyclization, Aromatization | Substituted Pyrene, Succinic Anhydride | Dependent on the substitution of the starting pyrene |
| Suzuki Coupling | Palladium-catalyzed Cross-Coupling | Substituted Naphthalene Boronic Acid, Functionalized Bromo-biphenyl | Good, determined by the position of functional groups on the coupling partners |
| Diels-Alder Reaction | [4+2] Cycloaddition, Aromatization | Functionalized Polycyclic Diene, Dienophile | Good, dependent on the substitution pattern of reactants |
Spectroscopic Characterization and Advanced Analytical Techniques for 1 Butoxybenzo E Pyrene
Optical Spectroscopic Analysis
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique "molecular fingerprint" of a compound. researchgate.net This method relies on the inelastic scattering of monochromatic light, which reveals the vibrational modes of a molecule. For PAHs, Raman spectra are characterized by distinct peaks corresponding to the vibrations of their aromatic ring structures. nih.gov
While a specific Raman spectrum for 1-Butoxybenzo[e]pyrene is not extensively documented, its spectral features can be predicted based on the analysis of its parent compound, benzo[e]pyrene (B47544), and other PAHs. The spectrum would be dominated by the characteristic vibrations of the benzo[e]pyrene core. Key vibrational modes for PAHs include C-C bending and ring breathing modes, typically observed in the low wavenumber region (below 1000 cm⁻¹), and C-H bending modes in the mid-wavenumber region (1200-1600 cm⁻¹). The addition of the butoxy group would introduce new vibrational modes, such as C-O-C stretching and various C-H vibrations within the alkyl chain, which would appear as distinct peaks or cause shifts in the existing peaks of the aromatic core.
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of PAHs, offering high sensitivity and structural information. When coupled with chromatographic separation techniques, it allows for the identification and quantification of specific compounds within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many PAHs and their derivatives. uctm.edu In GC/MS, the gas chromatograph separates components of a mixture based on their volatility and interaction with a capillary column. shimadzu.com Subsequently, the mass spectrometer ionizes and fragments the eluted compounds, generating a mass spectrum that provides information on the molecular weight and structure. mdpi.com
For this compound (molar mass: 324.42 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 324. The butoxy substituent would influence its retention time, causing it to elute later than the parent benzo[e]pyrene. Key fragmentation patterns would likely involve the cleavage of the ether bond, leading to characteristic fragment ions. A common fragmentation pathway for alkoxy aromatic compounds is the loss of the alkyl chain via a McLafferty rearrangement or direct cleavage, which would result in a fragment ion corresponding to 1-hydroxybenzo[e]pyrene.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For less volatile or thermally unstable PAH derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. sciex.commac-mod.com This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com For PAHs, which can be challenging to ionize, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often more effective than electrospray ionization (ESI). sciex.comthermofisher.com
In an LC-MS/MS analysis of this compound, the compound would first be separated from other components in the sample by the LC column. Upon entering the mass spectrometer, a precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 325) is selected and subjected to collision-induced dissociation (CID). This process generates specific product ions that are monitored for highly selective quantification, a technique known as Multiple Reaction Monitoring (MRM). sciex.com This approach is particularly valuable for analyzing complex environmental or biological samples where interfering substances are common. sciex.comnemc.us
Advanced Mass Spectrometry Techniques (e.g., MIKES-MS/MS)
Mass-analyzed ion kinetic-energy spectrometry (MIKES) is an advanced tandem mass spectrometry technique used for detailed structural studies of gaseous ions. wikipedia.org It is performed on sector instruments with a reverse geometry (magnetic sector followed by an electric sector). MIKES is particularly useful for distinguishing between isomers and for probing the mechanisms of ion fragmentation. wikipedia.orgacs.org
In a MIKES experiment, ions are mass-selected by the magnetic sector and then undergo unimolecular or collision-induced dissociation in a field-free region. The kinetic energy of the resulting fragment ions is then analyzed by scanning the electric sector. wikipedia.org This provides a detailed picture of the fragmentation pathways of a selected ion. While the direct application of MIKES to this compound has not been widely reported, this technique could be invaluable for differentiating it from other isomers with the same molecular weight and for confirming its structure through detailed analysis of its fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. mdpi.com The spectrum of this compound would feature signals in two main regions: the aromatic region (typically δ 6.5–9.5 ppm) and the aliphatic region (typically δ 0.5–4.5 ppm). libretexts.orgmodgraph.co.uk
The aromatic region would contain a complex set of signals corresponding to the eleven protons on the benzo[e]pyrene core. The substitution of a butoxy group at the C1 position would alter the chemical shifts of the nearby aromatic protons compared to the parent benzo[e]pyrene, typically causing an upfield shift (to lower ppm values) due to the electron-donating nature of the alkoxy group. ucalgary.ca
The aliphatic region would show characteristic signals for the nine protons of the n-butoxy group. These would likely appear as a triplet for the terminal methyl group (-CH₃), a triplet for the methylene (B1212753) group attached to the oxygen (-O-CH₂-), and two multiplets (likely sextets) for the two intermediate methylene groups (-CH₂-CH₂-). The integration of these signals would confirm the number of protons in each environment.
Table of Compounds
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation, isolation, and purity assessment of organic compounds. Given the complex matrices in which PAHs are often found, high-resolution chromatographic methods are essential.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAHs and their derivatives. nih.gov For a compound like this compound, reversed-phase HPLC is the method of choice. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.
The separation of PAHs by HPLC is influenced by their hydrophobicity. The addition of the butoxy group to the benzo[e]pyrene core increases its nonpolar character, which would lead to a longer retention time compared to the parent benzo[e]pyrene under reversed-phase conditions. A gradient elution, where the composition of the mobile phase is changed over time (e.g., from a higher to a lower polarity by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to achieve optimal separation of complex mixtures of PAHs. mdpi.comnih.gov
A typical HPLC method for the analysis of this compound would likely utilize the following parameters:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV-Vis at 254 nm or Fluorescence Detector (excitation/emission wavelengths specific to the compound) |
Purity assessment would be performed by analyzing the chromatogram for the presence of any additional peaks, and the peak area of the main component would be used to calculate its percentage purity.
Gas Chromatography (GC) for Volatile Species Separation
Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable compounds like PAHs. thermofisher.com The volatility of this compound makes it amenable to GC analysis. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.
A nonpolar or semi-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used for PAH analysis. nih.gov The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. Due to its higher molecular weight and likely higher boiling point compared to benzo[e]pyrene, this compound would be expected to have a longer retention time.
Typical GC conditions for the analysis of this compound would be:
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of ~100°C, ramped to ~300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, which is a molecular fingerprint that can be used for definitive identification. researchgate.net
Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
No specific DFT studies on the electronic structure of this compound were found. Research on the parent compound, benzo[e]pyrene, has been conducted to understand the stability and reactivity of its metabolites. nih.gov
Ab Initio Methods for Molecular Properties
There are no available studies utilizing ab initio methods to determine the molecular properties of this compound.
Molecular Dynamics (MD) Simulations
Conformational Analysis and Flexibility Studies
A search for molecular dynamics simulations yielded no results concerning the conformational analysis or flexibility of this compound.
Intermolecular Interaction Dynamics
No studies were identified that specifically model the intermolecular interaction dynamics of this compound. While simulations have been performed on the interaction of benzo[e]pyrene derivatives with DNA, this data is not specific to the 1-butoxy substituted version. nih.gov
Mechanistic Studies through Computational Modeling
There is no available research on reaction mechanisms involving this compound investigated through computational modeling.
Elucidation of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could map out the pathways of its metabolic activation or environmental degradation. Methods such as Density Functional Theory (DFT) are commonly employed to identify the structures of transition states—the high-energy intermediates that govern the speed and outcome of a reaction.
For instance, the enzymatic oxidation of the benzo[e]pyrene core is a critical area of interest. Computational models could predict the most likely sites of epoxidation and subsequent hydrolysis, identifying the specific transition states and intermediates involved. This would be crucial for understanding its potential biological activity. However, specific studies detailing these pathways for this compound have not been identified.
Energetic Landscape Mapping of Chemical Transformations
Mapping the energetic landscape of a chemical transformation provides a quantitative understanding of its feasibility and kinetics. This involves calculating the relative energies of reactants, intermediates, transition states, and products. For this compound, this would involve computing the activation energies for various potential reactions, such as oxidation, reduction, or conjugation.
A detailed energetic map would reveal the most favorable reaction pathways under different conditions. For example, it could determine whether the butoxy group is likely to be cleaved before or after modification of the polycyclic core. This information is vital for predicting the persistence and fate of the compound in biological systems and the environment. At present, such detailed energetic landscapes for this compound are not available in the literature.
Structure-Property Relationship Predictions
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to predict the physical, chemical, and biological properties of molecules based on their structure. For this compound, these models could predict a range of important characteristics.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 324.42 g/mol | Calculation from atomic weights |
| LogP (Octanol-Water Partition Coefficient) | Not available | QSPR models |
| Aqueous Solubility | Not available | QSPR models |
| Vapor Pressure | Not available | QSPR models |
| Refractive Index | Not available | QSPR models |
Note: Specific predicted values from computational studies for LogP, solubility, vapor pressure, and refractive index for this compound are not currently available in published research.
These predictive models are essential for assessing the environmental distribution and potential for bioaccumulation of a compound. The butoxy substituent is expected to influence these properties compared to the parent benzo[e]pyrene, likely increasing its lipophilicity. However, without specific computational studies, quantitative predictions remain speculative.
Metabolic and Biotransformation Pathways of 1 Butoxybenzo E Pyrene
Phase I Metabolic Transformations
Phase I metabolism introduces or exposes functional groups on the 1-Butoxybenzo[e]pyrene molecule, primarily through oxidative reactions. These processes are crucial for preparing the compound for subsequent conjugation (Phase II) reactions.
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidative metabolism of this compound. These monooxygenases catalyze the insertion of one atom of molecular oxygen into the substrate, leading to a variety of oxidized products.
Hydroxylation of the aromatic core of this compound is a primary metabolic pathway mediated by CYP enzymes. This reaction introduces a hydroxyl (-OH) group onto the benzo[e]pyrene (B47544) ring system, forming phenolic metabolites. The position of hydroxylation can vary, leading to a number of isomeric hydroxy-1-butoxybenzo[e]pyrenes. This process is analogous to the metabolism of other PAHs where hydroxylation increases the polarity of the molecule.
| Parent Compound | Metabolic Process | Potential Metabolite Class |
|---|---|---|
| This compound | Aromatic Hydroxylation | Hydroxy-1-butoxybenzo[e]pyrenes |
The butoxy side chain of this compound is also a target for oxidative metabolism by CYP enzymes. Studies on other alkyl-substituted PAHs suggest that alkyl side chains can be preferentially oxidized. wur.nl This can occur at several positions along the butoxy group, including ω-oxidation at the terminal carbon and (ω-1)-oxidation at the adjacent carbon, to form primary and secondary alcohols, respectively. Further oxidation can lead to the formation of aldehydes and carboxylic acids. Benzylic oxidation, if a benzylic hydrogen is present, is also a common pathway for alkyl-substituted aromatics. pharmacyfreak.com
| Parent Compound | Metabolic Process | Potential Metabolite Classes |
|---|---|---|
| This compound | Side Chain Hydroxylation | Hydroxy-butoxybenzo[e]pyrenes |
| Side Chain Dehydrogenation | Butoxybenzo[e]pyrene-derived aldehydes | |
| Side Chain Oxidation | Butoxybenzo[e]pyrene-derived carboxylic acids |
A critical pathway in the metabolism of PAHs involves the formation of arene oxides (epoxides) on the aromatic rings, a reaction also catalyzed by CYP enzymes. For this compound, this would result in the formation of this compound epoxides at various positions on the aromatic core. These epoxide intermediates are electrophilic and can rearrange to form phenols or undergo enzymatic hydration.
Quinones are another class of oxidized metabolites that can be formed from this compound. These compounds are characterized by a fully conjugated cyclic dione (B5365651) structure and can be formed through the oxidation of phenols or via other oxidative pathways. The formation of quinones is a significant metabolic route for many PAHs and is often mediated by peroxidases or further oxidation by CYP enzymes.
The arene oxides formed by CYP-mediated oxidation are substrates for the enzyme epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form trans-dihydrodiols. In the case of this compound epoxides, this would lead to the formation of this compound-trans-dihydrodiols. These dihydrodiol metabolites are often intermediates for further oxidative metabolism, which can lead to the formation of highly reactive diol epoxides.
| Precursor Metabolite | Enzyme | Resulting Metabolite Class |
|---|---|---|
| This compound epoxides | Epoxide Hydrolase | This compound-trans-dihydrodiols |
Aldo-Keto Reductase Activity on Metabolites
Aldo-keto reductases (AKRs) are a superfamily of cytosolic enzymes that play a significant role in the metabolic activation of PAH trans-dihydrodiols, which are products of initial Phase I metabolism. frontiersin.orgnih.gov AKRs catalyze the oxidation of these dihydrodiols to produce highly reactive and redox-active o-quinones. nih.govfrontiersin.org For instance, the proximate carcinogen benzo[a]pyrene-7,8-trans-dihydrodiol is oxidized by AKRs to yield benzo[a]pyrene-7,8-dione. nih.govnih.gov This o-quinone can then undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative DNA damage. frontiersin.orgresearchgate.net It is anticipated that dihydrodiol metabolites derived from this compound would also serve as substrates for various AKR isoforms, leading to the formation of corresponding o-quinones and contributing to the compound's toxic potential.
Phase II Metabolic Conjugations
Following Phase I oxidation, the resulting metabolites of this compound, containing hydroxyl or other reactive groups, undergo Phase II conjugation reactions. These processes, catalyzed by a range of transferase enzymes, attach endogenous polar molecules to the metabolites, thereby increasing their water solubility and facilitating their excretion from the body. nih.govresearchgate.net
Glucuronidation by UDP-Glucuronosyltransferases
Glucuronidation is a major Phase II detoxification pathway for PAH metabolites. nih.gov UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to nucleophilic functional groups on substrates, such as the hydroxyl groups of PAH phenols and dihydrodiols. nih.govnih.gov This conjugation results in the formation of glucuronide conjugates that are more readily eliminated. Studies on other complex PAHs, such as dibenzo[a,l]pyrene (B127179), have shown that multiple UGT isoforms (including UGT1A1, 1A7, 1A8, 1A9, 1A10, and UGT2B7) are involved in the glucuronidation of its diol metabolites. researchgate.net It is highly probable that the hydroxylated metabolites of this compound are also efficiently conjugated by various UGT enzymes.
Sulfation by Sulfotransferases
Sulfation, catalyzed by sulfotransferases (SULTs), represents another critical conjugation pathway for PAH metabolites, particularly catechols. nih.govnih.gov SULTs transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups. This reaction can effectively intercept reactive catechol intermediates, preventing their further oxidation to o-quinones and subsequent redox cycling. nih.gov In the case of benzo[a]pyrene-7,8-catechol, several SULT isoforms, notably SULT1A1, SULT1A3, and SULT1E1, have been identified as being active in its sulfonation. nih.govnih.gov Therefore, catechol metabolites of this compound are expected to be substrates for SULTs, leading to the formation of sulfate (B86663) conjugates as part of the detoxification process.
Glutathione (B108866) Conjugation by Glutathione S-transferases
Glutathione S-transferases (GSTs) are a diverse family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates. nih.govnih.gov In PAH metabolism, GSTs play a crucial role in detoxifying reactive epoxide and diol epoxide intermediates. nih.govnih.gov The addition of glutathione increases the water solubility of these metabolites and neutralizes their reactivity, preventing them from binding to cellular macromolecules like DNA. nih.gov For benzo[a]pyrene (B130552), GSTs have been shown to conjugate not only epoxides but also quinone metabolites. nih.govresearchgate.net It is therefore expected that the electrophilic intermediates generated during the biotransformation of this compound are also targeted by GSTs for conjugation and subsequent elimination.
Stereochemical Aspects of Biotransformation
The biotransformation of PAHs is often a highly stereospecific process, leading to the formation of various stereoisomers with differing biological activities. researchgate.net The enzymes involved in both Phase I and Phase II metabolism can exhibit distinct preferences for, or produce specific, enantiomers and diastereomers. For example, the metabolism of benzo[a]pyrene by cytochrome P450 enzymes and epoxide hydrolase results in the formation of four distinct stereoisomers of its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide. researchgate.net
Furthermore, Phase II enzymes can also display stereoselectivity. Studies on the glucuronidation of the diol metabolites of dibenzo[a,l]pyrene have demonstrated that different UGT isoforms produce varying profiles of glucuronide conjugates, indicating stereospecific metabolism. researchgate.net Given these precedents, the metabolic pathways of this compound are also expected to be subject to stereochemical control. The specific stereoisomers of dihydrodiols, diol epoxides, and their subsequent conjugates that are formed would depend on the specific enzymatic isoforms present in a given tissue, ultimately influencing the compound's biological effects.
Table of Metabolic Enzymes and Their Roles in this compound Biotransformation (Inferred)
| Enzyme Family | Specific Enzymes (Examples from related PAHs) | Metabolic Role | Substrates (Anticipated) | Products (Anticipated) |
| Peroxidases | Myeloperoxidase, Prostaglandin H synthase | Phase I Oxidation (One-electron oxidation) | This compound | This compound radical cation |
| Aldo-Keto Reductases (AKRs) | AKR1A1, AKR1C1-1C4 | Phase I Oxidation (Activation of dihydrodiols) | Dihydrodiol metabolites of this compound | o-Quinone metabolites of this compound |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A9, UGT2B7 | Phase II Conjugation (Glucuronidation) | Hydroxylated metabolites of this compound | Glucuronide conjugates |
| Sulfotransferases (SULTs) | SULT1A1, SULT1A3, SULT1E1 | Phase II Conjugation (Sulfation) | Catechol metabolites of this compound | Sulfate conjugates |
| Glutathione S-transferases (GSTs) | GSTA, GSTM, GSTP families | Phase II Conjugation (Glutathione conjugation) | Epoxide and diol epoxide metabolites of this compound | Glutathione conjugates |
Comparative Analysis with Parent Benzo[e]pyrene and Related PAHs
The metabolism of PAHs is a complex process primarily aimed at increasing their water solubility to facilitate excretion. nih.gov This biotransformation is predominantly carried out by a series of enzymes, with cytochrome P450 (CYP) monooxygenases playing a crucial role in the initial oxidative steps. oup.comnih.gov The subsequent phases involve enzymatic hydration of epoxides to dihydrodiols by epoxide hydrolase, and conjugation reactions. researchgate.net The precise metabolic pathway and the resulting metabolites are highly dependent on the structure of the PAH.
Metabolism of the Parent Compound: Benzo[e]pyrene
Benzo[e]pyrene, a five-ring isomeric counterpart to the potent carcinogen Benzo[a]pyrene, is considered to be significantly less carcinogenic. researchgate.net This difference in biological activity is largely attributed to the differences in their metabolic activation pathways. The metabolism of Benzo[e]pyrene, although less extensively studied than that of Benzo[a]pyrene, is known to proceed through oxidation to form phenols, dihydrodiols, and quinones. However, unlike Benzo[a]pyrene, the metabolic activation of Benzo[e]pyrene to a highly reactive bay-region diol-epoxide is less favored. researchgate.net Studies have shown that while Benzo[e]pyrene can be metabolized to products with some mutagenic activity, it is significantly less potent than the metabolites of Benzo[a]pyrene. researchgate.net
Influence of the 1-Butoxy Substitution
The introduction of a butoxy group at the 1-position of the Benzo[e]pyrene structure is expected to significantly alter its metabolism compared to the parent compound. The presence of an alkoxy group can influence metabolism in several ways:
Shift in Metabolic Site: Research on alkyl-substituted PAHs has demonstrated that the presence of an alkyl chain can shift the primary site of metabolic oxidation from the aromatic ring system to the aliphatic side chain. nih.govnih.gov It is plausible that a similar shift would occur with a butoxy group, leading to O-dealkylation or hydroxylation of the butyl chain as a major metabolic pathway. This would represent a detoxification pathway, as it would prevent the formation of reactive epoxides on the aromatic rings.
Steric Hindrance: The bulky butoxy group at the 1-position may sterically hinder the enzymatic action of CYPs at adjacent sites on the aromatic ring. This could potentially inhibit the formation of certain metabolites that would otherwise be produced from the parent Benzo[e]pyrene.
Electronic Effects: The oxygen atom of the butoxy group can influence the electron density of the aromatic system, which in turn can affect the susceptibility of different positions to enzymatic attack.
Comparative Metabolic Pathways: A Hypothetical Model
Based on these principles, a comparative analysis of the metabolic pathways of this compound and Benzo[e]pyrene can be proposed. While Benzo[e]pyrene metabolism would primarily involve oxidation on the aromatic rings, the metabolism of this compound would likely involve two competing pathways: oxidation of the aromatic rings and metabolism of the butoxy side chain. The latter is anticipated to be a significant, if not the primary, pathway.
For context, the well-established metabolic activation pathway of Benzo[a]pyrene is presented in the table below, as it serves as the archetypal model for high molecular weight PAH metabolism.
Table 1: Major Metabolic Pathways of Benzo[a]pyrene
| Metabolic Step | Enzyme(s) Involved | Key Metabolites |
|---|---|---|
| Phase I: Oxidation | Cytochrome P450 (CYP1A1, CYP1B1) | Benzo[a]pyrene-epoxides |
| Phase I: Hydration | Epoxide Hydrolase | Benzo[a]pyrene-dihydrodiols |
| Phase I: Further Oxidation | Cytochrome P450 (CYP1A1, CYP1B1) | Benzo[a]pyrene-diol-epoxides (ultimate carcinogen) |
| Phase II: Conjugation | Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide, sulfate, and glutathione conjugates |
Table 2: Hypothetical Comparative Metabolism of Benzo[e]pyrene and this compound
| Feature | Benzo[e]pyrene | This compound (Hypothesized) |
|---|---|---|
| Primary Metabolic Attack | Aromatic ring oxidation | O-dealkylation of the butoxy group, hydroxylation of the butyl chain, and aromatic ring oxidation |
| Key Phase I Metabolites | Phenols, dihydrodiols, quinones | 1-Hydroxybenzo[e]pyrene (from O-dealkylation), hydroxylated butyl chain derivatives, phenols, dihydrodiols |
| Potential for Activation | Low | Potentially lower than Benzo[e]pyrene due to competing detoxification pathways at the butoxy group |
| Rate of Metabolism | Generally slower than Benzo[a]pyrene | May be altered due to the butoxy substituent; potentially faster detoxification |
A comprehensive article on the enzymatic transformations of this compound cannot be generated at this time due to a lack of available scientific literature specifically detailing the metabolic pathways of this compound.
Extensive searches for research on the enzymatic processing of this compound did not yield specific results for this particular chemical. The existing body of scientific work in this area focuses overwhelmingly on the metabolism of related, but structurally distinct, polycyclic aromatic hydrocarbons (PAHs), primarily Benzo[a]pyrene (B[a]P) and its parent isomer, Benzo[e]pyrene (B[e]P).
While the metabolic pathways of PAHs generally involve enzymes such as Cytochrome P450 isoforms (CYP1A1, CYP1A2, CYP1B1) and epoxide hydrolase, and are regulated by the Aryl Hydrocarbon Receptor (AhR), the specific substrates, reaction kinetics, and resulting metabolites are highly dependent on the precise structure of the molecule. The presence of a butoxy group at the 1-position of the Benzo[e]pyrene structure would introduce unique steric and electronic properties that are expected to significantly influence its interaction with metabolic enzymes.
Without dedicated studies on this compound, any discussion of its enzymatic transformations would be speculative and could not be substantiated with factual, scientifically accurate data as requested. Generating content based on other compounds would violate the explicit instruction to focus solely on this compound. Therefore, in the interest of scientific accuracy, the requested article cannot be provided.
Enzymatic Transformations of 1 Butoxybenzo E Pyrene
Microbial Enzymatic Degradation Mechanisms
Bacterial Pyrene-Degrading Enzymes (e.g., dioxygenases, monooxygenases)
There is currently no specific information available in the scientific literature regarding the enzymatic degradation of 1-Butoxybenzo[e]pyrene by bacterial enzymes such as dioxygenases and monooxygenases.
Bacterial degradation of the parent compound, benzo[e]pyrene (B47544), has been investigated, revealing the involvement of dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. These intermediates are further metabolized through a series of reactions, ultimately resulting in ring cleavage and mineralization. Monooxygenases, on the other hand, incorporate a single oxygen atom, typically forming epoxides that are then hydrolyzed to trans-dihydrodiols.
The presence of a butoxy substituent on the benzo[e]pyrene molecule would likely influence the initial enzymatic attack. The position and electronic properties of the substituent could either activate or deactivate the aromatic ring towards oxidation by dioxygenases or monooxygenases. Furthermore, the butoxy group itself could be a target for enzymatic modification, such as O-dealkylation, which would yield 1-hydroxybenzo[e]pyrene. However, without dedicated research on this compound, these potential pathways are hypothetical.
Fungal Biotransformation Enzymes
Similar to the bacterial context, there is a lack of specific research on the biotransformation of this compound by fungal enzymes.
Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including high molecular weight PAHs. Their degradative capabilities are largely attributed to extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. These enzymes have a broad substrate specificity and act via a radical-based mechanism, allowing them to oxidize compounds that are not easily attacked by other microbial enzymes.
It is plausible that these fungal enzymes could initiate the degradation of this compound. The initial oxidation could occur on the aromatic ring, similar to the degradation of the parent PAH, or it could involve the butoxy substituent. For instance, cytochrome P450 monooxygenases, which are also involved in fungal metabolism of xenobiotics, could potentially hydroxylate the aromatic rings or the alkyl chain of the butoxy group, or perform O-dealkylation. The resulting metabolites would then enter further degradation pathways.
Chemical Reactivity and Molecular Interactions of 1 Butoxybenzo E Pyrene
Reactions with Environmental Oxidants
There is no specific experimental or computational data available on the reactions of 1-Butoxybenzo[e]pyrene with environmental oxidants such as ozone, hydroxyl radicals, or nitrogen oxides. Research on the parent compound, Benzo[e]pyrene (B47544), indicates that the fused aromatic ring system is susceptible to oxidation, potentially leading to the formation of quinones and other degradation products. The presence of an electron-donating butoxy group at the 1-position would likely influence the rate and regioselectivity of these reactions, but the specific products and reaction kinetics for this derivative have not been determined.
Hydrolytic Stability of Metabolites
The metabolic pathways of this compound have not been characterized. For unsubstituted polycyclic aromatic hydrocarbons (PAHs), metabolism is known to proceed via cytochrome P450 enzymes to form phenols, epoxides, and dihydrodiols. However, it is unknown how the butoxy substituent would be metabolized or how it would affect the enzymatic oxidation of the aromatic rings. Without identification of the primary metabolites of this compound, their hydrolytic stability remains unstudied.
Noncovalent Molecular Interactions
Intercalation with Biomolecules
The potential for this compound or its metabolites to intercalate with biomolecules like DNA has not been investigated. While the planar aromatic structure of the parent Benzo[e]pyrene suggests a capacity for such interactions, the steric bulk and electronic properties of the butoxy group at the 1-position would be expected to significantly alter the binding affinity and geometry compared to the unsubstituted molecule. No studies have been published to confirm or quantify this interaction.
Receptor Binding Studies (e.g., AhR Interactions)
No studies have been conducted to assess the binding of this compound to the Aryl hydrocarbon Receptor (AhR) or other receptors. Research on alkylated PAHs has shown that substituent groups can modify AhR binding affinity and activation potency. It is plausible that an alkoxy group would similarly modulate this interaction, but specific binding constants or activation data for this compound are not available in the scientific literature.
Covalent Adduct Formation Mechanisms (Chemical Aspects Only)
Pathways Leading to Electrophilic Species
The mechanisms leading to the formation of electrophilic species from this compound are currently unknown. For carcinogenic PAHs like Benzo[a]pyrene (B130552), the primary pathway involves metabolic activation to form highly reactive diol-epoxides. A computational study has explored carbocations formed from epoxide ring-opening of Benzo[e]pyrene metabolites. However, it has not been determined whether this compound can be metabolically converted to similar electrophilic intermediates or what effect the butoxy group has on the stability and reactivity of any such species.
Reactivity with Nucleophilic Sites on Macromolecules (e.g., DNA, Proteins)
No published research data is available for this compound.
Interactions with Biological Systems: Mechanistic Insights Excluding Toxicological Outcomes
Modulation of Xenobiotic Metabolizing Enzyme Expression
There is currently no available data detailing how 1-Butoxybenzo[e]pyrene may modulate the expression of xenobiotic metabolizing enzymes. Generally, PAHs are known to interact with receptors such as the Aryl hydrocarbon Receptor (AhR), leading to the induction of Phase I enzymes (e.g., cytochrome P450s) and Phase II enzymes (e.g., UDP-glucuronosyltransferases, glutathione (B108866) S-transferases). This response is a key mechanism in the biotransformation of foreign compounds.
The presence of the butoxy group at the 1-position of the benzo[e]pyrene (B47544) structure would likely influence its interaction with AhR and subsequent enzyme induction profiles. The size and electronic properties of the butoxy substituent could either enhance or hinder receptor binding compared to the parent compound. However, without experimental evidence, any discussion on the specific effects of this compound on enzymes such as CYP1A1, CYP1B1, or various UGT and GST isoforms would be purely speculative.
Interactive Data Table: Hypothetical Enzyme Induction Profile
The following table is a hypothetical representation and is for illustrative purposes only, as no experimental data for this compound is available.
| Enzyme Family | Specific Isoform | Predicted Change in Expression |
| Phase I | CYP1A1 | Unknown |
| CYP1A2 | Unknown | |
| CYP1B1 | Unknown | |
| Phase II | UGT1A1 | Unknown |
| GSTP1 | Unknown |
Biotransformation in Cellular and Organoid Models
Specific studies on the biotransformation of this compound in cellular or organoid models have not been reported in the scientific literature. The metabolism of this compound would likely involve initial enzymatic attack on the polycyclic core or the butoxy substituent.
Potential metabolic pathways could include:
O-dealkylation: Cleavage of the ether bond of the butoxy group to yield 1-hydroxybenzo[e]pyrene and butyraldehyde.
Hydroxylation: Addition of hydroxyl groups to the aromatic rings, catalyzed by cytochrome P450 enzymes.
Epoxidation: Formation of epoxides on the aromatic rings, which can then be hydrolyzed by epoxide hydrolase to form dihydrodiols.
The resulting metabolites would likely undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. The specific metabolites formed and the rates of their production would be dependent on the cell type and the expression levels of relevant metabolizing enzymes. Advanced models, such as liver or lung organoids, would be invaluable in elucidating these pathways, but such research has yet to be published.
Microbial Bioremediation Potential and Mechanisms
There is no information available regarding the microbial bioremediation of this compound. Research on the microbial degradation of PAHs has shown that bacteria and fungi can utilize these compounds as carbon and energy sources. The degradation pathways typically involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring fission and eventual mineralization.
The butoxy substituent on the benzo[e]pyrene molecule would present a unique challenge or opportunity for microbial enzymes. Some microorganisms possess enzymes capable of O-dealkylation, which could be an initial step in the degradation process. Alternatively, the butoxy group might sterically hinder the action of dioxygenases on the aromatic core. The biodegradability of this compound would depend on the specific enzymatic capabilities of the microbial species present in a contaminated environment. Further research is required to isolate and characterize microorganisms capable of degrading this specific compound and to understand the biochemical pathways involved.
Future Research Directions for 1 Butoxybenzo E Pyrene Studies
Development of Novel Synthetic Routes
The availability of pure 1-Butoxybenzo[e]pyrene is a prerequisite for all toxicological and environmental studies. Currently, dedicated synthetic pathways for this specific compound are not established in the literature. Future research must focus on developing efficient and high-yield synthetic strategies.
Potential synthetic approaches could be adapted from established methods for other alkoxy-substituted PAHs. A promising direction involves the Williamson ether synthesis, starting from a suitable hydroxylated precursor, such as 1-hydroxybenzo[e]pyrene. This would involve the deprotonation of the phenol (B47542) to form a phenoxide, followed by nucleophilic substitution with an appropriate butyl halide (e.g., 1-bromobutane).
Alternatively, modern cross-coupling reactions could offer more sophisticated routes. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination adapted for etherification, could couple a halogenated benzo[e]pyrene (B47544) derivative with butanol. Another advanced strategy is the palladium-catalyzed [3 + 3] annulation, which builds the polycyclic system from smaller aromatic fragments, potentially incorporating the butoxy group at an early stage. rsc.org Research should aim to optimize reaction conditions, including catalysts, solvents, and temperature, to maximize yield and purity, and to develop robust purification protocols. nih.gov
Advanced Analytical Methodologies for Trace Detection
Detecting and quantifying this compound in complex environmental and biological matrices requires the development of highly sensitive and selective analytical methods. While standard methods exist for parent PAHs, they must be specifically adapted and validated for this butoxy derivative. cdc.gov
Future work should focus on optimizing established techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS). nih.govrsc.org The butoxy group will alter the compound's retention time, fragmentation pattern, and fluorescence spectra compared to benzo[e]pyrene, necessitating the development of new analytical standards and protocols. For trace-level detection, methods like GC coupled with tandem mass spectrometry (GC-MS/MS) would offer enhanced selectivity and lower detection limits. mdpi.com
Furthermore, emerging techniques should be explored. Surface-Enhanced Raman Spectroscopy (SERS) offers potential for rapid, on-site detection in aqueous samples, though it would require the development of substrates with high affinity for this compound. acs.orgnih.gov Sample preparation is also a critical area for innovation. The development of modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods could provide a simple and efficient way to isolate the compound from challenging matrices like soil or biological tissues. nih.gov
| Analytical Technique | Typical Application for PAHs | Potential Limit of Detection (LOD) | Key Research Goal for this compound |
|---|---|---|---|
| HPLC-FLD | Quantification in water and food samples | ng/L to µg/kg | Optimize excitation/emission wavelengths; Develop gradient elution method. |
| GC-MS | Identification and quantification in environmental matrices | ng/g | Characterize mass spectrum and fragmentation patterns; Validate for isomer separation. |
| SERS | Rapid on-site detection in water | ppb range | Develop functionalized substrates to enhance signal and selectivity. acs.orgnih.gov |
| QuEChERS | Sample extraction from food and soil | - | Optimize sorbents and solvents for efficient extraction and cleanup. nih.gov |
Predictive Modeling of Reactivity and Metabolism
In silico approaches provide a powerful, cost-effective means to predict the behavior of uncharacterized compounds. Future research should leverage computational models to generate hypotheses about the reactivity and metabolic fate of this compound.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties based on molecular structure. nih.gov By building models using data from a range of parent and substituted PAHs, it would be possible to predict the potential toxicity or metabolic clearance of this compound. Such models would incorporate descriptors that account for the steric and electronic effects of the butoxy group. nih.gov
Molecular docking simulations are another critical research avenue. These studies can predict the binding affinity of this compound to key metabolic enzymes, such as cytochrome P450s (CYPs), and DNA. nih.gov By comparing its predicted binding energy and orientation within the active site of enzymes like CYP1A1 and CYP1B1 to those of the well-studied benzo[a]pyrene (B130552), researchers can infer its potential for metabolic activation and genotoxicity. pnas.org These computational predictions can then guide the design of targeted laboratory experiments.
Exploration of Specific Enzymatic Biotransformation Pathways
The biotransformation of xenobiotics is a critical determinant of their toxicity. wikipedia.org For PAHs like benzo[a]pyrene, metabolism by cytochrome P450 enzymes is a well-established activation pathway that can lead to the formation of carcinogenic diol-epoxides. oup.commdpi.com The influence of the butoxy group on these pathways is unknown and represents a major knowledge gap.
Future research must investigate two primary metabolic routes for this compound:
Aromatic Oxidation: Studies using human recombinant CYP enzymes (e.g., CYP1A1, CYP1B1, CYP3A4) are needed to determine if the benzo[e]pyrene core is oxidized to form phenols, dihydrodiols, and potentially diol-epoxides, similar to the parent compound. nih.govacs.org The butoxy group may sterically hinder or electronically influence the position and rate of oxidation.
O-Dealkylation: A common metabolic pathway for xenobiotics containing ether linkages is O-dealkylation, which would cleave the butoxy group to yield 1-hydroxybenzo[e]pyrene and butyraldehyde. This could be a significant detoxification pathway.
In vitro studies using human liver microsomes can provide a comprehensive profile of the metabolites formed. oup.com Identifying the specific CYP isozymes involved and determining the kinetic parameters for each pathway will be essential to understanding the balance between metabolic activation and detoxification. pnnl.gov
| CYP Isozyme | Known Role in Benzo[a]pyrene (B[a]P) Metabolism | Proposed Research Question for this compound |
|---|---|---|
| CYP1A1 | Major enzyme in forming B[a]P-7,8-dihydrodiol (a precursor to the ultimate carcinogen). nih.gov | Does it catalyze aromatic oxidation of the butoxy-derivative, and at what rate? |
| CYP1B1 | Highly active in metabolizing B[a]P and its dihydrodiols. acs.orgnih.gov | Is CYP1B1 a primary enzyme for activating this compound? |
| CYP3A4 | Contributes to the formation of detoxified B[a]P-3-ol. nih.gov | Is it involved in O-dealkylation or other detoxification pathways? |
| Other CYPs (e.g., 2C19) | Lesser, but still significant, roles in forming various B[a]P metabolites. nih.gov | Do other hepatic or extra-hepatic enzymes contribute to its metabolism? |
Investigation of Environmental Fate Mechanisms
The persistence and transport of a pollutant in the environment are governed by various physical, chemical, and biological processes. wikipedia.org The addition of a butoxy group to the benzo[e]pyrene structure is expected to alter its environmental fate compared to the parent PAH.
Key research areas include:
Sorption and Mobility: The butoxy group may increase the compound's hydrophobicity, potentially leading to stronger sorption to soil organic matter and sediments, thereby reducing its mobility in aquatic systems. mdpi.com Column leaching studies and batch equilibrium experiments are needed to quantify its soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Photodegradation: PAHs are susceptible to degradation by sunlight. nih.gov Research should investigate the direct and indirect photolysis rates of this compound in aqueous solutions and on surfaces like soil. The butoxy substituent may alter the compound's light absorption properties and its susceptibility to attack by photochemically generated reactive oxygen species. researchgate.netnih.gov
Biodegradation: Microbial degradation is a primary mechanism for the natural attenuation of PAHs in the environment. frontiersin.orgnih.gov Studies using microbial consortia from PAH-contaminated soils should be conducted to determine if this compound can be used as a carbon source. The butoxy group could potentially hinder the initial enzymatic attack (e.g., by dioxygenases) on the aromatic rings, making it more persistent than its parent compound. asm.orgaloki.hu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
